An In-depth Technical Guide to N-(2-Aminoethyl)-N'-ethylurea: Structure, Properties, and Potential Applications
An In-depth Technical Guide to N-(2-Aminoethyl)-N'-ethylurea: Structure, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical compound N-(2-aminoethyl)-N'-ethylurea, a dissymmetrically substituted urea derivative. The document elucidates its chemical structure, physicochemical properties, and outlines a plausible synthetic route based on established chemical principles. Furthermore, it delves into the characterization of the molecule through spectroscopic analysis and discusses its potential biological activities and applications, drawing parallels with structurally related compounds. This guide is intended to serve as a foundational resource for researchers and professionals engaged in chemical synthesis, drug discovery, and materials science, offering insights into the chemistry and potential utility of this and similar urea-based compounds.
Introduction
Urea and its derivatives are a cornerstone of organic chemistry and hold significant importance in numerous scientific and industrial fields, including pharmaceuticals, agrochemicals, and polymer science. The functional group's ability to form strong hydrogen bonds and its versatile reactivity make it a valuable scaffold in the design of new molecules with specific biological or material properties. This guide focuses on a specific, unsymmetrically substituted urea, N-(2-aminoethyl)-N'-ethylurea, providing an in-depth analysis of its chemical nature and potential. While specific experimental data for this exact compound is not extensively available in public literature, this guide synthesizes information from analogous structures and fundamental chemical principles to provide a robust and scientifically grounded overview.
Chemical Structure and Nomenclature
The compound in focus is systematically named N-(2-aminoethyl)-N'-ethylurea . An alternative, albeit non-standard, name that may be encountered is 3-(2-Aminoethyl)-1-ethylurea. Its unique identification is ensured by its Chemical Abstracts Service (CAS) Registry Number: 83019-87-8 [1].
The molecular structure consists of a central urea carbonyl group flanked by two different nitrogen substituents: an ethyl group and an aminoethyl group. This dissymmetry is a key feature, as it introduces polarity and differential reactivity at the two ends of the molecule.
Molecular Formula: C₅H₁₃N₃O[1]
Molecular Weight: 131.18 g/mol [1]
Figure 1: 2D Chemical Structure of N-(2-Aminoethyl)-N'-ethylurea.
Physicochemical Properties
| Property | Predicted Value/Information | Basis for Prediction/Source |
| Molecular Formula | C₅H₁₃N₃O | -[1] |
| Molecular Weight | 131.18 g/mol | -[1] |
| Appearance | Likely a colorless to slightly beige solid | Based on the appearance of similar small-molecule ureas like ethylurea.[2] |
| Solubility | Expected to be soluble in water and polar organic solvents | The presence of amino, and urea groups allows for hydrogen bonding with water. Ethylurea is soluble in water.[2] |
| Boiling Point | Estimated to be > 200 °C | Based on the boiling point of the related compound N-(2-aminoethyl)urea (224.8±32.0 °C).[3][4] |
| Density | Estimated to be ~1.1 g/cm³ | Based on the density of the related compound N-(2-aminoethyl)urea (1.128±0.06 g/cm³).[3][4] |
| pKa | The primary amine is expected to have a pKa around 9-10, while the urea protons are much less acidic. | General knowledge of amine and urea chemistry. |
Synthesis and Characterization
The synthesis of unsymmetrical ureas like N-(2-aminoethyl)-N'-ethylurea is a well-established process in organic chemistry. The most direct and common method involves the reaction of an isocyanate with an amine.
Synthetic Pathway
The logical and most efficient synthesis of N-(2-aminoethyl)-N'-ethylurea would involve the reaction of ethyl isocyanate with ethylenediamine . In this reaction, one of the primary amine groups of ethylenediamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ethyl isocyanate.
Figure 2: Proposed synthetic pathway for N-(2-Aminoethyl)-N'-ethylurea.
Experimental Protocol (Proposed)
The following is a proposed experimental protocol based on general procedures for the synthesis of urea derivatives. This protocol should be adapted and optimized based on laboratory-specific conditions and safety assessments.
Materials:
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Ethylenediamine
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Ethyl isocyanate
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Anhydrous polar aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)
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Stirring apparatus
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Dropping funnel
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Inert atmosphere (e.g., Nitrogen or Argon)
Procedure:
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In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve ethylenediamine (1 equivalent) in the chosen anhydrous solvent under an inert atmosphere.
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Cool the solution in an ice bath to 0 °C.
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Slowly add ethyl isocyanate (1 equivalent), dissolved in the same anhydrous solvent, to the dropping funnel and add it dropwise to the stirred solution of ethylenediamine over a period of 30-60 minutes.
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After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.
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Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, the solvent can be removed under reduced pressure.
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The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) to yield the pure N-(2-aminoethyl)-N'-ethylurea.
Causality behind Experimental Choices:
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Anhydrous Solvent: Isocyanates are reactive towards water, which would lead to the formation of a symmetric urea byproduct. Therefore, anhydrous conditions are crucial.
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Inert Atmosphere: This prevents side reactions with atmospheric moisture and carbon dioxide.
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Slow, Dropwise Addition at Low Temperature: The reaction between an amine and an isocyanate is typically exothermic. Slow addition at 0 °C helps to control the reaction temperature, minimizing the formation of byproducts.
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Excess of Diamine (Optional): To minimize the formation of the symmetrically disubstituted urea (where both amine groups of ethylenediamine react), a slight excess of ethylenediamine can be used, and the product can be purified from the unreacted diamine.
Spectroscopic Characterization (Predicted)
The structure of the synthesized N-(2-aminoethyl)-N'-ethylurea would be confirmed using a combination of spectroscopic techniques.
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¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum would be expected to show distinct signals for the protons of the ethyl group (a triplet and a quartet), the two methylene groups of the aminoethyl moiety (likely complex multiplets due to coupling with each other and the adjacent NH protons), and exchangeable protons for the NH and NH₂ groups.
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should display five distinct carbon signals: one for the urea carbonyl group (typically in the range of 155-165 ppm), two for the ethyl group, and two for the aminoethyl group.
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IR (Infrared) Spectroscopy: Key characteristic peaks would include a strong C=O stretch for the urea carbonyl group (around 1630-1680 cm⁻¹), N-H stretching vibrations (around 3300-3500 cm⁻¹), and C-N stretching vibrations.
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MS (Mass Spectrometry): The mass spectrum would show the molecular ion peak [M]⁺ or the protonated molecular ion peak [M+H]⁺ at m/z 131 or 132, respectively, confirming the molecular weight of the compound. Fragmentation patterns would be consistent with the proposed structure.
Potential Biological Activities and Applications
While specific biological activities for N-(2-aminoethyl)-N'-ethylurea are not extensively documented, the urea scaffold is a common feature in many biologically active molecules. Urea derivatives have been reported to exhibit a wide range of pharmacological properties, including but not limited to:
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Anticancer Activity: Many urea-containing compounds, such as Sorafenib, are potent kinase inhibitors used in cancer therapy. The urea moiety often plays a crucial role in binding to the target protein.
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Antimicrobial and Antiviral Activity: The hydrogen bonding capabilities of the urea group can facilitate interactions with biological targets in pathogens.
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Enzyme Inhibition: Urea and thiourea derivatives have been investigated as inhibitors for various enzymes.
The presence of a primary amine in N-(2-aminoethyl)-N'-ethylurea provides a handle for further functionalization, allowing for its use as a building block in the synthesis of more complex molecules with tailored biological activities. It could be a valuable intermediate in the development of new pharmaceutical agents.
Safety and Handling
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
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Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any potential dust or vapors. Avoid contact with skin and eyes.
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Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
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Toxicity: The toxicological properties have not been fully investigated. Assume the compound may be harmful if swallowed, inhaled, or absorbed through the skin. Some urea derivatives are known to be skin and eye irritants.[2]
For related compounds, such as N-Nitroso-N-ethylurea, there is evidence of carcinogenicity and mutagenicity, highlighting the importance of cautious handling of all novel urea derivatives.[5] A thorough risk assessment should be conducted before handling this compound.
Conclusion
N-(2-aminoethyl)-N'-ethylurea is a dissymmetrically substituted urea with potential as a versatile building block in synthetic chemistry. This guide has provided a detailed overview of its structure, nomenclature, and predicted physicochemical properties. A plausible and efficient synthetic route has been proposed, along with the expected methods for its characterization. While specific applications are yet to be extensively explored, the inherent reactivity and structural features of this molecule suggest its potential utility in the development of novel pharmaceuticals and other functional materials. Further research into the synthesis, characterization, and biological evaluation of N-(2-aminoethyl)-N'-ethylurea is warranted to fully elucidate its potential.
References
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Urea, N-(2-aminoethyl)-N'-ethyl- - ChemBK. (n.d.). Retrieved February 6, 2026, from [Link], N-(2-aminoethyl)-N'-ethyl-
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N-Nitroso-N-ethylurea - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health. Retrieved February 6, 2026, from [Link]
